![molecular formula C10H10N6 B2441008 N-(1-Methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-amine CAS No. 1566012-56-3](/img/structure/B2441008.png)
N-(1-Methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-amine
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Description
“N-(1-Methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-amine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of N1-(5-methylpyrazol-3-yl)hydrazonoyl chloride with various reagents . High-performance liquid chromatography (HPLC) is often used in the analysis of the synthesized compounds .Molecular Structure Analysis
The molecular structure of “N-(1-Methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-amine” can be analyzed using various techniques such as X-ray diffraction , IR spectroscopy , and NMR spectroscopy .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-Methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-amine” can be analyzed using various techniques such as IR spectroscopy , NMR spectroscopy , and mass spectrometry .Future Directions
properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-15-7-8(6-13-15)14-10-9-2-3-12-16(9)5-4-11-10/h2-7H,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXNFLFDQNZFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}-1H-pyrazol-4-amine |
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